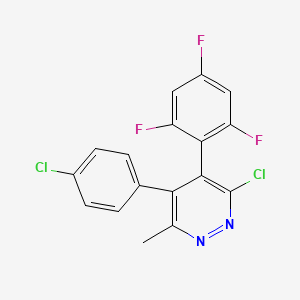

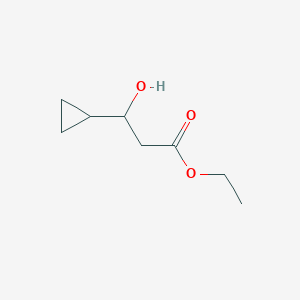

![molecular formula C22H21NO5 B2846118 (3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid CAS No. 2567489-37-4](/img/structure/B2846118.png)

(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains a fluoren-9-ylmethoxycarbonyl (Fmoc) group . The Fmoc group is often used to protect hydroxy-groups in conjunction with a variety of acid- and base-labile protecting groups .

Synthesis Analysis

The Fmoc group can be conveniently removed by the action of triethylamine (10 equiv.) in dry pyridine solution within 2 hours at 20 °C while other base-labile protecting groups remain intact . This suggests that the compound could be synthesized through a series of reactions involving the protection and deprotection of hydroxy-groups.Molecular Structure Analysis

The compound has a complex structure with several cyclic and heterocyclic groups. Its IUPAC name is (1S,3aR,6aS)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylate . The InChI key, which is a unique identifier for the compound, is FRLLHKLZUAQUKC-GXZWQRSESA-M .Chemical Reactions Analysis

The compound’s reactivity is likely influenced by the presence of the Fmoc group. As mentioned earlier, the Fmoc group can be removed by the action of triethylamine in dry pyridine solution . This suggests that the compound could participate in reactions involving the removal or addition of the Fmoc group.Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.43 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available from the current search results.Scientific Research Applications

Protection and Deprotection Strategies

One prominent application of the fluoren-9-ylmethoxycarbonyl (Fmoc) group is in the protection of hydroxy-groups during synthesis. The Fmoc group is compatible with various acid- and base-labile protecting groups, allowing for selective deprotection under mild conditions. This feature is particularly valuable in the synthesis of complex organic molecules such as nucleic acid fragments, where precise control over functional group protection is essential (Gioeli & Chattopadhyaya, 1982).

Heterocyclic Compound Synthesis

The compound has applications in the synthesis of heterocyclic compounds, including pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine derivatives. These processes often involve cyclization reactions that lead to structurally diverse heteroaromatic compounds. The ability to generate these compounds underpins research in pharmaceuticals and materials science, highlighting the compound's role in enabling the synthesis of molecules with potential therapeutic or material applications (Bencková & Krutošíková, 1997).

Palladium-Catalyzed Reactions

Another application area is in palladium-catalyzed oxidative coupling reactions, which are pivotal in the synthesis of condensed heteroaromatic compounds. These reactions facilitate the decarboxylative coupling of carboxylic acids with alkynes, leading to highly substituted heteroaromatic derivatives. The process underscores the compound's utility in constructing complex molecular architectures, which can exhibit properties such as solid-state fluorescence, further extending its application potential in materials science (Yamashita et al., 2009).

Organic Electronics and Material Science

In the realm of materials science, derivatives of the compound under discussion have been utilized in the synthesis of aromatic polyamides. These materials, characterized by their solubility and thermal stability, are of interest for their potential applications in organic electronics and as high-performance polymers. The bulky fluorenylidene groups incorporated into these polymers contribute to their desirable physical properties, such as high glass transition temperatures and stability up to significant temperatures (Hsiao, Yang, & Lin, 1999).

properties

IUPAC Name |

(3aS,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5/c24-20(25)22-9-10-27-19(22)11-23(13-22)21(26)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-,22-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOKOJDAEUJCAL-UGKGYDQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]2[C@]1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3As,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-2H-furo[2,3-c]pyrrole-3a-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

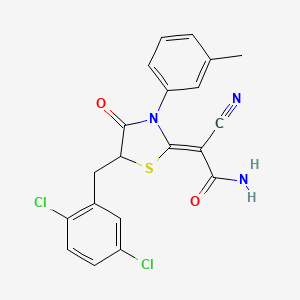

![1-[(2,4-Dichlorophenyl)methyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2846038.png)

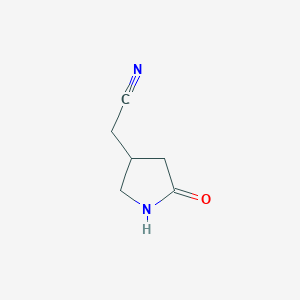

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2846039.png)

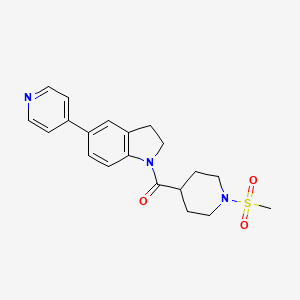

![N-(1-phenylethyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2846041.png)

![N,N-diethyl-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2846044.png)

![6-Tert-butyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2846046.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclopentane-1-carboxylic acid](/img/structure/B2846048.png)

![1-(4-chlorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)cyclopentanecarboxamide](/img/structure/B2846053.png)

![(3-Methylphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2846054.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2846055.png)